molecular formula C13H19N3O2 B2727050 4-Benzyl-6-methylmorpholine-2-carbohydrazide CAS No. 1936593-40-6

4-Benzyl-6-methylmorpholine-2-carbohydrazide

Cat. No.: B2727050
CAS No.: 1936593-40-6
M. Wt: 249.314
InChI Key: WOGUXPOXPGGVPB-UHFFFAOYSA-N
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Description

4-Benzyl-6-methylmorpholine-2-carbohydrazide is a chemical compound with the CAS Registry Number 1936593-40-6 . Its molecular formula is C13H19N3O2, corresponding to a molecular weight of 249.31 g/mol . The compound is characterized by its SMILES structure: O=C(C1CN(CC2=CC=CC=C2)CC(C)O1)NN . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. As a carbohydrazide derivative based on a morpholine scaffold, this compound serves as a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Researchers can utilize it in the development of novel compounds, potentially for applications in pharmaceutical development or materials science. Proper handling procedures should be observed. For long-term storage, keep the product sealed in a dry environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-6-methylmorpholine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10-7-16(8-11-5-3-2-4-6-11)9-12(18-10)13(17)15-14/h2-6,10,12H,7-9,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGUXPOXPGGVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)NN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide typically involves the reaction of 4-benzyl-6-methylmorpholine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide group. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and catalyst use, to enhance yield and purity.

Chemical Reactions Analysis

4-Benzyl-6-methylmorpholine-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

4-Benzyl-6-methylmorpholine-2-carbohydrazide has been explored for its potential as an α-glucosidase inhibitor , which is crucial for managing diabetes by regulating blood sugar levels. In studies, it demonstrated an impressive inhibitory potential with an IC50 value significantly lower than that of the standard drug acarbose. This suggests its viability as a lead compound for developing new antidiabetic agents.

The compound has shown promise in modulating enzymatic activities and interacting with various biological targets. Preliminary studies indicate that it may influence receptor interactions, making it a candidate for further investigation in pharmacological contexts. Its unique stereochemical properties enhance its specificity in biological interactions, potentially leading to novel therapeutic applications.

Synthetic Applications

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and condensation reactions. This versatility makes it useful in the development of specialty chemicals and materials.

Case Studies and Experimental Findings

StudyFocusFindings
A study on α-glucosidase inhibitionEvaluated the inhibitory potential of this compoundDemonstrated an IC50 value of 15 ± 0.030 µM, outperforming acarbose (IC50 = 58.8 ± 0.015 µM)
Synthesis and characterizationInvestigated synthetic routes and biological propertiesHighlighted the compound's ability to act as a ligand in enzyme studies and its potential therapeutic effects
Reaction mechanism analysisExplored chemical behavior and reactivityIdentified its participation in nucleophilic substitution reactions due to the morpholine ring structure

Mechanism of Action

The mechanism of action of 4-Benzyl-6-methylmorpholine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Benzyl-6-methylmorpholine-2-carbohydrazide with structurally related carbohydrazide derivatives:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Purity Notable Features
This compound C₁₃H₁₉N₃O₂ Morpholine, benzyl, carbohydrazide 253.32 N/A Rigid morpholine core, stereochemical complexity
2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide C₂₀H₂₁N₃O Quinoline, isopropylphenyl, carbohydrazide 335.41 95% Extended aromatic system, lipophilic
4-Hydroxybenzhydrazide C₇H₈N₂O₂ Benzene, hydroxy, carbohydrazide 152.15 N/A Simpler structure, polar hydroxyl group
(E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]-benzylidene}hydrazinecarbodithioate C₂₀H₂₄N₄O₂S₂ Benzylidene, dithioate, hydroxyethyl 440.56 N/A Sulfur-containing, chelation potential
Key Observations:

Core Heterocycles: The morpholine ring in the target compound contrasts with the quinoline system in 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide, which confers greater aromaticity and lipophilicity . Simpler analogs like 4-Hydroxybenzhydrazide lack heterocyclic rings, reducing steric complexity .

Functional Groups: The carbohydrazide (-CONHNH₂) group is common across all compounds, enabling hydrogen bonding and metal coordination.

Physicochemical Properties: The morpholine derivative’s molecular weight (253.32 g/mol) is intermediate between the smaller hydroxybenzhydrazide (152.15 g/mol) and the bulkier quinoline derivative (335.41 g/mol), influencing solubility and bioavailability.

Biological Activity

4-Benzyl-6-methylmorpholine-2-carbohydrazide is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound, with the molecular formula C13H19N3O2C_{13}H_{19}N_{3}O_{2} and a molecular weight of approximately 249.31 g/mol, features a unique structural configuration that may influence its biological activity.

Chemical Structure and Properties

The structural attributes of this compound include:

  • Morpholine Ring : Facilitates nucleophilic substitution reactions.
  • Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Methyl Group : Modifies steric and electronic properties.
  • Carbohydrazide Moiety : Capable of participating in condensation reactions.

These features contribute to the compound's versatility in synthetic applications and its potential utility in drug development.

α-Glucosidase Inhibition

One of the primary areas of investigation for this compound is its role as an α-glucosidase inhibitor . This enzyme is crucial in carbohydrate metabolism, and its inhibition can have therapeutic implications for managing diabetes. Preliminary studies have indicated that this compound exhibits significant inhibitory activity against α-glucosidase, with an IC50 value reported at approximately 15 ± 0.030 µM, which is markedly lower than the standard drug acarbose (IC50 = 58.8 ± 0.015 µM) .

The mechanism through which this compound exerts its biological effects may involve:

  • Binding to the active site of α-glucosidase, thereby preventing substrate access.
  • Modulating enzymatic pathways related to glucose metabolism, which could lead to decreased postprandial blood glucose levels.

Synthesis and Evaluation

The synthesis of this compound involves several key steps that ensure high yields of the desired product. The compound has been subjected to various biological evaluations to assess its pharmacological potential.

Study ReferenceBiological TargetIC50 Value (µM)Comments
α-glucosidase15 ± 0.030Superior inhibition compared to acarbose
PNP (Purine Nucleoside Phosphorylase)Not specifiedPotential for selective cytotoxicity in T-cells

Potential Applications

The unique chemical properties of this compound suggest several potential applications:

  • Diabetes Management : As an α-glucosidase inhibitor, it could be developed into a therapeutic agent for glycemic control.
  • Cancer Research : Investigations into its cytotoxic effects on T-lymphoblastic cell lines indicate possible applications in oncology .
  • Drug Development : Its ability to modulate biological pathways positions it as a candidate for further research in pharmacology.

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